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Foundational

Chemical Structure and Physicochemical Properties of 2-Benzyloxycarbonylamino-nicotinic Acid

A Technical Whitepaper on Structural Utility, Protection Strategies, and Synthetic Workflows Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Utility, Protection Strategies, and Synthetic Workflows Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and complex heterocyclic synthesis, the selective functionalization of bifunctional building blocks is a critical challenge. 2-Benzyloxycarbonylamino-nicotinic acid (CAS: 152666-98-3)[1] serves as a highly versatile, orthogonally protected bioisostere of anthranilic acid. By masking the highly nucleophilic C2-amine of the pyridine core with a carboxybenzyl (Cbz) group, chemists can selectively activate the C3-carboxylic acid for downstream peptide coupling or cyclization without the risk of self-polymerization. This technical guide explores the physicochemical properties, structural rationale, and validated synthetic workflows associated with this vital intermediate.

Chemical Identity & Structural Analysis

2-Aminonicotinic acid is a fundamental scaffold in drug discovery, frequently utilized in the synthesis of α1A adrenoceptor antagonists, kinase inhibitors, and pyrido[2,3-d]pyrimidine derivatives[2]. However, the unprotected zwitterionic nature of 2-aminonicotinic acid renders it notoriously insoluble in standard organic solvents and highly prone to unwanted side reactions during electrophilic activation.

The installation of the Benzyloxycarbonyl (Cbz) group transforms the molecule into 2-Benzyloxycarbonylamino-nicotinic acid. This modification achieves two critical structural outcomes:

  • Electronic Dampening: The Cbz group converts the primary amine into a carbamate. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl oxygen of the carbamate linkage, significantly reducing its nucleophilicity.

  • Solubility Enhancement: By disrupting the strong intermolecular hydrogen bonding and zwitterionic lattice of the native amino acid, the Cbz-protected derivative exhibits vastly improved solubility in polar aprotic solvents (e.g., DMF, DMSO, THF), enabling homogeneous reaction conditions.

Physicochemical Properties

Understanding the quantitative metrics of 2-Benzyloxycarbonylamino-nicotinic acid is essential for optimizing reaction conditions, particularly regarding pH control during aqueous workups.

PropertyValue
Chemical Name 2-(((Benzyloxy)carbonyl)amino)nicotinic acid
CAS Registry Number 152666-98-3[3]
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol [1]
SMILES String O=C(O)c1cccnc1NC(=O)OCc2ccccc2
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, THF, and Methanol; Insoluble in Water
pKa (Predicted) ~4.25 (Carboxylic acid)

Strategic Role in Organic Synthesis

The primary utility of 2-Benzyloxycarbonylamino-nicotinic acid lies in its orthogonality. In complex peptidomimetic synthesis, protecting groups must be cleaved under highly specific conditions that do not disturb other sensitive moieties. The Cbz group is uniquely suited for this, as it is stable to the strong acids used to cleave Boc groups (e.g., TFA) and the mild bases used to cleave Fmoc groups (e.g., Piperidine)[4].

Orthogonality Cbz Cbz Group (Carboxybenzyl) H2 H2, Pd/C (Hydrogenolysis) Cbz->H2 Cleaved TFA TFA (Strong Acid) Cbz->TFA Stable Pip Piperidine (Mild Base) Cbz->Pip Stable Boc Boc Group (tert-Butyloxycarbonyl) Boc->H2 Stable Boc->TFA Cleaved Boc->Pip Stable Fmoc Fmoc Group (Fluorenylmethyloxycarbonyl) Fmoc->H2 Stable Fmoc->TFA Stable Fmoc->Pip Cleaved

Caption: Orthogonal cleavage conditions for Cbz, Boc, and Fmoc protecting groups in organic synthesis.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis relies heavily on understanding the causality behind each procedural step. Below are the self-validating protocols for the protection and subsequent deprotection of this scaffold.

Protocol A: Synthesis via Schotten-Baumann Conditions

Objective: Selectively protect the C2-amine while leaving the C3-carboxylic acid free for downstream activation[4].

  • Dissolution: Suspend 2-aminonicotinic acid (1.0 eq) in a 1:1 biphasic mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO₃.

    • Causality: The mild base (NaHCO₃) deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate. This prevents the formation of mixed anhydrides, ensuring the incoming electrophile reacts exclusively with the amine.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Benzyl chloroformate (Cbz-Cl) is susceptible to aqueous hydrolysis. Lowering the temperature suppresses this competing side reaction.

  • Reagent Addition: Add Benzyl chloroformate (1.2 eq) dropwise over 30 minutes under vigorous stirring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Purification (Workup): Wash the aqueous layer twice with diethyl ether.

    • Causality: This extracts unreacted Cbz-Cl and benzyl alcohol byproducts while the desired product remains in the aqueous layer as a sodium salt.

  • Precipitation: Carefully acidify the aqueous layer to pH 3 using 1M HCl.

    • Causality: Protonation of the C3-carboxylate neutralizes the molecule, causing the highly organic 2-Benzyloxycarbonylamino-nicotinic acid to precipitate out of the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry in vacuo to yield the pure product.

Protocol B: Downstream Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz group after the C3-carboxylic acid has been successfully coupled to a target amine/pharmacophore.

  • Preparation: Dissolve the Cbz-protected intermediate in anhydrous methanol.

  • Inert Atmosphere: Flush the reaction flask with Argon, then carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

    • Causality: Pd/C is highly pyrophoric when dry and exposed to oxygen and solvent vapors. Argon purging is a critical safety parameter to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Reaction Monitoring: Stir vigorously at room temperature for 4-6 hours.

    • Causality: The cleavage of the benzyl-oxygen bond yields toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates. The evolution of CO₂ gas drives the reaction forward to the free amine.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Celite acts as a depth filter, preventing nanoscale palladium particulates from passing into the filtrate, which would otherwise contaminate the final API.

  • Concentration: Evaporate the filtrate in vacuo to isolate the deprotected product.

SyntheticWorkflow N1 2-Aminonicotinic Acid (Nucleophilic Amine) N3 2-Cbz-amino-nicotinic acid (Carbamate Protected) N1->N3 Schotten-Baumann Conditions N2 Benzyl Chloroformate (Cbz-Cl) N2->N3 N4 Amide Coupling (e.g., HATU / Amine) N3->N4 Activation of C3-COOH N5 Catalytic Hydrogenation (H2, Pd/C) N4->N5 Cbz-Protected Intermediate N6 Target Heterocycle / Peptidomimetic N5->N6 Orthogonal Deprotection

Caption: Synthetic workflow of 2-aminonicotinic acid utilizing Cbz protection and hydrogenolysis.

Conclusion

The strategic utilization of 2-Benzyloxycarbonylamino-nicotinic acid allows medicinal chemists to bypass the inherent solubility and reactivity limitations of native 2-aminonicotinic acid. By leveraging the electronic dampening of the carbamate linkage and the strict orthogonality of the Cbz group, researchers can execute highly complex, multi-step syntheses with high fidelity and yield, accelerating the development of novel heterocyclic therapeutics.

References

  • GuideChem. "4-(BENZYLOXYCARBONYLAMINO-METHYL)-BENZOIC ACID: 2-BENZYLOXYCARBONYLAMINO-NICOTINIC ACIDcas:152666-98-3".
  • ChemicalBook. "152666-98-3 | CAS DataBase".
  • ResearchGate. "How can we protect an amino group leaving an alcohol group free? (Selective Cbz Protection)".
  • ACS Publications. "Structure−Activity Studies for a Novel Series of Bicyclic Substituted Hexahydrobenz[e]isoindole α1A Adrenoceptor Antagonists as Potential Agents for the Symptomatic Treatment of Benign Prostatic Hyperplasia". Journal of Medicinal Chemistry.

Sources

Exploratory

The Strategic Application of 2-(Benzyloxycarbonylamino)-nicotinic Acid in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 2-(Benzyloxycarbonylamino)-nicotinic acid, a synthetically versatile building block, holds a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

2-(Benzyloxycarbonylamino)-nicotinic acid, a synthetically versatile building block, holds a significant position in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a pyridine core functionalized with a protected amine and a carboxylic acid, offers a strategic entry point for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this valuable intermediate. We will delve into detailed experimental protocols, elucidate the rationale behind methodological choices, and present its utility in the synthesis of biologically active molecules, including kinase inhibitors and other pharmacologically relevant compounds. This document aims to be an essential resource for researchers leveraging this compound in their synthetic endeavors.

Introduction: The Architectural Significance of 2-(Benzyloxycarbonylamino)-nicotinic Acid

In the realm of drug discovery and development, the pyridine ring is a privileged scaffold, present in a multitude of approved pharmaceuticals. The strategic functionalization of this core is paramount in modulating the physicochemical and pharmacological properties of a molecule. 2-(Benzyloxycarbonylamino)-nicotinic acid emerges as a key player in this context, offering a trifecta of reactive sites: the carboxylic acid, the protected amine, and the pyridine ring itself.

The benzyloxycarbonyl (Cbz) protecting group is a classic and robust choice for the amino moiety, renowned for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenation. This protection strategy allows for selective reactions at the carboxylic acid and the pyridine ring without interference from the nucleophilic amino group. This guide will illuminate the practical aspects of utilizing this compound to its full synthetic potential.

Synthesis of 2-(Benzyloxycarbonylamino)-nicotinic Acid: A Step-by-Step Protocol

The synthesis of the title compound is predicated on the availability of its precursor, 2-aminonicotinic acid. The subsequent N-protection with the benzyloxycarbonyl group is a well-established transformation in organic chemistry.

Synthesis of the Precursor: 2-Aminonicotinic Acid

Several routes to 2-aminonicotinic acid have been reported, with two prominent methods offering high yields and scalability.

Route A: From Quinoline

A four-step synthesis starting from the readily available quinoline can produce 2-aminonicotinic acid with an overall yield of up to 29% and high purity.[1]

  • Oxidation: Quinoline is oxidized to 2,3-pyridinedicarboxylic acid.

  • Anhydride Formation: The dicarboxylic acid is dehydrated to 2,3-pyridinedicarboxylic anhydride using acetic anhydride.[1]

  • Ammonolysis: The anhydride is treated with ammonia to form the corresponding amic acid.

  • Hofmann Degradation: A Hofmann degradation of the amic acid furnishes 2-aminonicotinic acid.[1]

Route B: From 2-Chloro-3-(trichloromethyl)pyridine

An alternative, high-yielding synthesis (up to 89.2% overall yield) starts from 2-chloro-3-(trichloromethyl)pyridine.[2]

  • Amination: Reaction with liquid ammonia under pressure yields 2-amino-3-(trichloromethyl)pyridine.[2]

  • Hydrolysis: Alkaline hydrolysis of the trichloromethyl group affords the corresponding carboxylate salt.[2]

  • Acidification: Neutralization with acid precipitates the desired 2-aminonicotinic acid.[2]

N-Benzyloxycarbonylation: The Core Protocol

The protection of the amino group of 2-aminonicotinic acid is typically achieved through reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. The following is a generalized, yet detailed, protocol adaptable for this specific transformation.

Experimental Protocol: Synthesis of 2-(Benzyloxycarbonylamino)-nicotinic Acid

  • Materials:

    • 2-Aminonicotinic acid

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

    • Dioxane or Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve 2-aminonicotinic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0-2.5 equivalents) or a suitable mixture of an organic solvent like dioxane or THF and water.

    • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

    • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The pH of the reaction mixture should be maintained between 8 and 10 to facilitate the reaction and minimize side products.

    • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up:

      • Once the reaction is complete, transfer the mixture to a separatory funnel.

      • Wash the aqueous layer with a small amount of diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

      • Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while cooling in an ice bath. A white precipitate of the product should form.

    • Extraction and Isolation:

      • Extract the product from the acidified aqueous solution with ethyl acetate (3 x volumes).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purification: The crude 2-(benzyloxycarbonylamino)-nicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to afford a white crystalline solid.

Data Summary Table for Synthesis

StepKey ReagentsSolvent(s)Typical TemperatureTypical Reaction TimeExpected Yield
N-Cbz Protection2-Aminonicotinic acid, Benzyl chloroformate, Base (e.g., Na₂CO₃)Dioxane/Water or THF/Water0 °C to Room Temp.2-4 hours80-95%

Physicochemical Properties and Characterization

  • Appearance: White to off-white crystalline solid.

  • Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in water.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The pyridine protons will exhibit coupling patterns typical of a 2,3-disubstituted pyridine.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the carbonyl carbon of the carbamate, and the aromatic carbons of both the pyridine and phenyl rings.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Organic Synthesis: A Gateway to Complex Heterocycles

The true value of 2-(benzyloxycarbonylamino)-nicotinic acid lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules. Its bifunctional nature allows for sequential or one-pot reactions to construct fused heterocyclic systems.

Precursor for Pyrido[2,3-d]pyrimidines

One of the most significant applications of 2-aminonicotinic acid derivatives is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including kinase inhibition.[3] The Cbz-protected derivative provides a strategic advantage by allowing for controlled and selective reactions.

Synthetic Workflow: Pyrido[2,3-d]pyrimidine Synthesis

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine Core Start 2-(Benzyloxycarbonylamino)- nicotinic acid Step1 Amide Formation (e.g., with an amine R-NH₂ and coupling agent) Start->Step1 Intermediate1 N-Substituted Amide Step1->Intermediate1 Step2 Cyclization (e.g., with a formamide equivalent) Intermediate1->Step2 Intermediate2 Protected Pyrido[2,3-d]pyrimidinone Step2->Intermediate2 Step3 Deprotection (Catalytic Hydrogenation) Intermediate2->Step3 Final_Product Pyrido[2,3-d]pyrimidinone Derivative Step3->Final_Product

Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidinone derivatives.

This synthetic strategy allows for the introduction of diversity at various positions of the final heterocyclic system, making it a powerful tool in medicinal chemistry for the generation of compound libraries for screening.

Building Block for Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. By using the Cbz-protected nicotinic acid, chemists can perform selective cross-coupling reactions on the pyridine ring or elaborate the carboxylic acid moiety before revealing the amino group for further functionalization. This controlled approach is crucial for the synthesis of complex kinase inhibitors with high specificity.

Logical Relationship: Role in Kinase Inhibitor Synthesis

G Core 2-(Benzyloxycarbonylamino)- nicotinic acid Modification1 Carboxylic Acid Functionalization Core->Modification1 Modification2 Pyridine Ring Modification (e.g., Cross-Coupling) Core->Modification2 Deprotection Cbz Deprotection (Hydrogenolysis) Modification1->Deprotection Modification2->Deprotection Final_Modification Amine Functionalization Deprotection->Final_Modification Final_Product Kinase Inhibitor Candidate Final_Modification->Final_Product

Caption: Strategic modifications enabled by the Cbz-protected nicotinic acid.

Conclusion and Future Perspectives

2-(Benzyloxycarbonylamino)-nicotinic acid stands as a testament to the power of strategic protecting group chemistry in unlocking the synthetic potential of multifunctional building blocks. Its utility in the construction of complex heterocyclic systems, particularly those with therapeutic relevance, is undeniable. While its direct applications may be embedded within larger synthetic sequences, its role as a key intermediate is crucial for the efficient and controlled synthesis of novel chemical entities.

Future research will likely continue to exploit the unique reactivity of this compound in the development of new synthetic methodologies and in the pursuit of novel drug candidates. The principles outlined in this guide provide a solid foundation for any researcher looking to incorporate this versatile building block into their synthetic repertoire.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.[3]

  • Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-(((Benzyloxy)carbonyl)amino)malonic Acid. Benchchem.
  • Pyrido[2,3-d]pyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PMC.[4]

  • Synthesis of 2-aminonicotinic acid. ResearchGate.[1]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
  • Method for producing benzyl ester 2-aminonicotinate derivative. Google Patents.[5]

  • The Cyclization of 2-Chloro Nicotinic Acid.
  • Preparation method of 2-amino pyrimidine.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. PMC.[6]

  • API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.
  • Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. PMC.[7]

  • 2-aminonicotinic acid synthetic method. Google Patents.[2]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals.
  • Medicine/Food/ Aroma/Chemical Intermedi
  • Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II). SCIREA.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
  • Bivalent metal complexes of a novel modified nicotinic acid hydrazide drug: Synthesis, characterization, and anti-tubercular studies. European Journal of Chemistry.
  • [3 + 2] Carbocyclization reactions of linear α-ketoenamines with conjugated nitroolefins. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry.
  • Chemical structures of the drug substances used in this study: CBZ; theophylline; caffeine.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 2-Benzyloxycarbonylamino-nicotinic acid

Executive Summary 2-Benzyloxycarbonylamino-nicotinic acid (CAS: 152666-98-3) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates, pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzyloxycarbonylamino-nicotinic acid (CAS: 152666-98-3) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates, peptide mimetics, and heterocyclic scaffolds[1]. The installation of the benzyloxycarbonyl (Cbz) protecting group on the exocyclic amine of 2-aminonicotinic acid prevents unwanted side reactions during subsequent carboxylate couplings. This application note details an optimized, self-validating Schotten-Baumann protocol designed for high yield, scalability, and exceptional purity.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe. The synthesis relies on the nucleophilic attack of the 2-amino group onto the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

  • Base Selection (Na₂CO₃ vs. NaOH): Sodium carbonate is preferred over stronger bases like sodium hydroxide. While NaOH accelerates the reaction, it also significantly increases the rate of Cbz-Cl hydrolysis to benzyl alcohol. Na₂CO₃ provides a perfectly buffered environment (pH ~9-10) that deprotonates the carboxylic acid for aqueous solubility while acting as a gentle acid scavenger for the HCl byproduct[2].

  • Solvent System (H₂O / 1,4-Dioxane): 2-Aminonicotinic acid is highly polar and dissolves in basic water, whereas Cbz-Cl is hydrophobic. 1,4-Dioxane acts as a miscible co-solvent that bridges this polarity gap, ensuring the reaction mixture remains homogeneous enough for efficient mass transfer without precipitating the starting materials.

  • Temperature Control: The addition of Cbz-Cl is highly exothermic. Maintaining the reaction at 0 °C during the addition phase is strictly required to suppress the competitive hydrolysis of the chloroformate reagent.

Mechanism N1 Base Selection: Na2CO3 (Aqueous) N2 Deprotonates Carboxylic Acid (Increases Solubility) N1->N2 N3 Acts as Acid Scavenger (Neutralizes HCl byproduct) N1->N3 N4 Solvent Selection: H2O / 1,4-Dioxane N5 Maintains Homogeneity (Miscible System) N4->N5 N6 Temperature Control: 0 °C during addition N7 Prevents Cbz-Cl Hydrolysis (Minimizes Benzyl Alcohol) N6->N7

Diagram 1: Mechanistic causality and logical relationships of the reaction parameters.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis. Reagents should be sourced from verified suppliers to ensure high initial purity[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Aminonicotinic acid 138.121.006.91 g (50 mmol)Starting Material
Benzyl chloroformate (Cbz-Cl) 170.591.2010.24 g (60 mmol)Electrophile / Protecting Group
Sodium carbonate (Na₂CO₃) 105.992.5013.25 g (125 mmol)Base / Acid Scavenger
1,4-Dioxane 88.11N/A50 mLOrganic Co-solvent
Deionized Water (DI H₂O) 18.02N/A50 mLAqueous Solvent
Hydrochloric Acid (1M HCl) 36.46Variable~150 mLQuench / Acidification

Step-by-Step Synthetic Protocol

This workflow is designed as a self-validating system. Visual cues (e.g., dissolution, precipitation) are embedded within the steps to confirm the reaction is proceeding correctly.

Step 1: Preparation of the Reaction Matrix

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Add 6.91 g of 2-aminonicotinic acid and 13.25 g of Na₂CO₃ to the flask.

  • Add 50 mL of DI H₂O. Stir vigorously until the solids dissolve completely. Validation: The solution should become clear, indicating complete deprotonation of the carboxylic acid.

  • Add 50 mL of 1,4-Dioxane to the aqueous mixture.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Step 2: Electrophilic Addition 6. Transfer 10.24 g (approx. 8.6 mL, density = 1.195 g/mL) of Benzyl chloroformate (Cbz-Cl) into the addition funnel. 7. Add the Cbz-Cl dropwise over a period of 30–45 minutes. Validation: Maintain vigorous stirring; a slight white turbidity may appear as the reaction progresses.

Step 3: Reaction Maturation 8. Once the addition is complete, remove the ice bath. 9. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir continuously for 12 to 16 hours.

Step 4: Workup and Impurity Extraction 10. Transfer the reaction mixture to a separatory funnel. 11. Add 50 mL of Diethyl Ether (or Ethyl Acetate) and shake vigorously. Allow the layers to separate. 12. Drain the lower aqueous layer (containing the product as a sodium salt) into a clean Erlenmeyer flask. Discard the upper organic layer, which contains unreacted Cbz-Cl and benzyl alcohol byproducts.

Step 5: Acidification and Isolation 13. Place the aqueous layer in an ice bath and begin stirring. 14. Slowly add 1M HCl dropwise until the pH of the solution reaches 2.0–3.0 (verify with pH paper). Validation: A thick white to off-white precipitate of 2-Benzyloxycarbonylamino-nicotinic acid will form immediately upon crossing the pKa threshold. 15. Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization. 16. Filter the precipitate through a Buchner funnel under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold DI water. 17. Dry the solid in a vacuum oven at 45 °C for 24 hours.

Workflow A 2-Aminonicotinic Acid + Na2CO3 in H2O B Add 1,4-Dioxane Cool to 0 °C A->B C Dropwise Addition: Benzyl Chloroformate B->C D Stir at 25 °C (12-16 hours) C->D  Control Exotherm E Aqueous Wash (Remove Organics) D->E  Reaction Complete F Acidification (pH 2-3) with 1M HCl E->F  Aqueous Phase G Filtration & Vacuum Drying F->G  Precipitation H 2-Benzyloxycarbonylamino- nicotinic acid G->H  Pure Product

Diagram 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Self-Validating Analytical Metrics

To ensure the integrity of the synthesized 2-Benzyloxycarbonylamino-nicotinic acid, verify the product against the following expected analytical parameters:

  • Yield: Expected 75–85% (10.2 g – 11.6 g) as a white/off-white powder.

  • TLC (Thin Layer Chromatography): Rf ≈ 0.4 in Dichloromethane:Methanol (9:1) with 1% Acetic Acid. Visualize under UV light (254 nm).

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 13.5 (br s, 1H, COOH)

    • δ 10.8 (s, 1H, NH-Cbz)

    • δ 8.5 (dd, 1H, Pyridine-H)

    • δ 8.2 (dd, 1H, Pyridine-H)

    • δ 7.45–7.30 (m, 5H, Phenyl-H)

    • δ 7.1 (dd, 1H, Pyridine-H)

    • δ 5.2 (s, 2H, CH₂-Benzyl)

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 273.08.

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a severe lachrymator. It must be handled exclusively inside a certified chemical fume hood. Wear heavy-duty nitrile gloves and chemical splash goggles.

  • 1,4-Dioxane: A suspected carcinogen and highly flammable. Avoid inhalation and ensure proper ventilation.

  • Gas Evolution: The neutralization of HCl by Na₂CO₃ generates CO₂ gas. Ensure the reaction vessel is properly vented (e.g., via a bubbler) during the reaction and acidification steps to prevent pressure buildup.

Sources

Application

Amide bond coupling reagents for 2-Benzyloxycarbonylamino-nicotinic acid

Application Note: Amide Bond Coupling Strategies for 2-Benzyloxycarbonylamino-nicotinic Acid Executive Summary The synthesis of complex pharmaceutical intermediates often requires the highly efficient amidation of functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Amide Bond Coupling Strategies for 2-Benzyloxycarbonylamino-nicotinic Acid

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the highly efficient amidation of functionalized heteroaromatics. 2-Benzyloxycarbonylamino-nicotinic acid (2-Cbz-amino-nicotinic acid) is a critical building block in the development of various therapeutics, including CXCR3 antagonists and kinase inhibitors[1]. However, coupling this specific substrate presents unique physicochemical hurdles. This application note provides a comprehensive, field-validated guide to selecting reagents, understanding mechanistic pitfalls, and executing robust experimental protocols for the amidation of 2-Cbz-amino-nicotinic acid.

Substrate Profiling & Mechanistic Causality

To achieve high yields, chemists must design protocols that account for the intrinsic electronic and steric properties of 2-Cbz-amino-nicotinic acid:

  • Electronic Deactivation: The pyridine ring is strongly electron-withdrawing. This reduces the nucleophilicity of the carboxylate oxygen at the 3-position, slowing down the initial attack on the coupling reagent (e.g., the uronium or carbodiimide species).

  • Steric Hindrance: The bulky benzyloxycarbonyl (Cbz) protecting group at the adjacent 2-position forces the carboxylate group out of coplanarity with the pyridine ring, severely restricting the trajectory of the incoming amine during the substitution phase.

  • Intramolecular Side Reactions (The Oxazinone Trap): The most critical failure mode in this coupling is intramolecular cyclization. If the incoming amine is sterically hindered or poorly nucleophilic, the activated ester intermediate (e.g., OAt or OBt ester) persists in solution. This extended half-life allows the carbamate oxygen or the nitrogen of the 2-Cbz-amino group to attack the activated carbonyl, leading to the formation of inactive pyrido-oxazine-2,4-dione derivatives[2].

To combat these issues, highly active coupling reagents like HATU are often required to accelerate the intermolecular amine attack before intramolecular cyclization can occur[3].

Pathway SM 2-Cbz-amino-nicotinic acid Act Active Ester Intermediate (OAt / OBt) SM->Act Coupling Reagent (HATU/EDC) + Base Amide Target Amide Product Act->Amide + Amine (Intermolecular Attack) Side Oxazinone Derivative (Intramolecular Cyclization) Act->Side Steric Hindrance / Low Amine Nucleophilicity (Intramolecular Attack)

Mechanistic pathway showing the divergence between successful amide coupling and intramolecular oxazinone formation.

Reagent Selection Matrix

Quantitative data and historical yields dictate the selection of the coupling reagent based on the nature of the amine partner.

Coupling ReagentEquivalentsPreferred BaseSolventYield RangeApplication & Mechanistic Notes
HATU 1.1 - 1.2DIPEA (2.5 eq)DMF / NMP75% - 92%Optimal for hindered/weak amines. The 7-aza group of the HOAt leaving group provides an adjacent basic site that facilitates amine deprotonation via a cyclic transition state, dramatically accelerating coupling[3].
EDC / HOBt 1.2 (EDC), 1.2 (HOBt)NMM or DIPEADCM / DMF60% - 85%Standard for primary amines. HOBt suppresses the formation of the unreactive N-acylurea byproduct. Water-soluble urea byproducts make workup highly efficient[1].
CDI 1.1 - 1.5None (or DBU)MeCN / THF70% - 85%Best for large-scale/process chemistry. Cost-effective. Requires careful monitoring to ensure complete formation of the acylimidazole intermediate before amine addition[1].

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Sterically Hindered Amines)

This protocol is designed as a self-validating system: the strict temperature control prevents thermal degradation of the active ester, while the use of DIPEA (a non-nucleophilic base) prevents competitive base acylation.

Reagents:

  • 2-Cbz-amino-nicotinic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-Cbz-amino-nicotinic acid in anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C. Causality: Cooling minimizes the kinetic energy available for the intramolecular oxazinone cyclization pathway.

  • Activation: Add HATU (1.2 equiv) in one portion, followed by the dropwise addition of DIPEA (1.5 equiv). Stir at 0 °C for exactly 15 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms.

  • Amine Addition: Dissolve the target amine (1.1 equiv) in a minimal volume of DMF with the remaining DIPEA (1.0 equiv). Add this solution dropwise to the activated ester over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Monitoring: Monitor via LC-MS. Look for the depletion of the active ester mass and the appearance of the product. If a mass corresponding to[M - H2O] of the starting material appears, oxazinone formation has occurred.

  • Workup: Quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% NaHCO₃, water, and brine to remove DMF and HOAt byproducts. Dry over Na₂SO₄, filter, and concentrate.

Workflow Prep 1. Reagent Prep Dry DMF, N2 atm Act 2. Activation Acid + HATU + DIPEA 0°C, 15 min Prep->Act Amine 3. Amine Addition Dropwise, warm to RT Act->Amine Mon 4. Monitoring HPLC/LC-MS Amine->Mon Quench 5. Quench & Wash NH4Cl (aq) / NaHCO3 (aq) Mon->Quench Pur 6. Purification Flash Chromatography Quench->Pur

Step-by-step experimental workflow for the HATU-mediated amide coupling protocol.

Protocol B: EDC/HOBt-Mediated Coupling (For Primary/Unhindered Amines)

For unhindered primary amines, the extreme reactivity of HATU is unnecessary. EDC/HOBt provides a cleaner workup profile[1].

Step-by-Step Methodology:

  • Dissolve 2-Cbz-amino-nicotinic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.15 M).

  • Cool to 0 °C and add EDC·HCl (1.2 equiv) followed by N-Methylmorpholine (NMM) (2.5 equiv). Causality: NMM is preferred over TEA here as it is a weaker base, reducing the risk of base-catalyzed epimerization or side reactions.

  • Stir for 30 minutes at 0 °C to ensure complete conversion to the OBt ester.

  • Add the primary amine (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM. Wash with 1M HCl (to remove unreacted amine and NMM), followed by saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally brine. The urea byproduct of EDC is highly water-soluble and will be removed in the aqueous washes.

Analytical Validation & Troubleshooting

  • Stalled Reactions: If LC-MS indicates that the OAt/OBt active ester has formed but is not converting to the amide, the amine is likely too hindered or deactivated. Solution: Add a catalytic amount of DMAP (0.1 equiv) or switch the solvent to a more polar aprotic option like NMP and heat gently to 40 °C.

  • Cbz Deprotection: Avoid using secondary amines that are highly basic (like piperidine) for extended periods at elevated temperatures, as they can prematurely cleave the Cbz group via nucleophilic attack on the carbamate carbonyl.

References

  • Practical Syntheses of a CXCR3 Antagonist Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones Source: Tetrahedron Letters / ResearchGate URL:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Screening Protocols for 2-Benzyloxycarbonylamino-nicotinic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Assay Biologists in Preclinical Drug Discovery. Content Type: Advanced Technical Guide & Methodology. Executive Summary & Mechanistic Rationale In the landscape of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Biologists in Preclinical Drug Discovery. Content Type: Advanced Technical Guide & Methodology.

Executive Summary & Mechanistic Rationale

In the landscape of targeted drug discovery, the 2-aminopyridine-3-carboxylic acid core is a highly privileged scaffold. It serves as a potent bioisostere for anthranilic acid and mimics the hydrogen-bonding networks of adenine. Consequently, derivatives of this scaffold are well-documented inhibitors of ATP-dependent enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Focal Adhesion Kinase (FAK) , as well as NAD+-dependent enzymes such as Nicotinic Acid Phosphoribosyltransferase (NAPRT) .

2-Benzyloxycarbonylamino-nicotinic acid (CAS 152666-98-3) is the synthetically optimized, Z-protected precursor to these active derivatives. The strategic installation of the benzyloxycarbonyl (Z or Cbz) group is critical: it electronically deactivates and sterically shields the 2-amino group. This prevents unwanted N-acylation or self-condensation when the C3-carboxylic acid is activated by coupling reagents (e.g., HATU, EDC) during the synthesis of complex amides.

This application note details the orthogonal in vitro assay workflows required to evaluate libraries derived from 2-Benzyloxycarbonylamino-nicotinic acid, using the parent compound as a baseline fragment control. The guide focuses on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening and Surface Plasmon Resonance (SPR) for biophysical target engagement.

Experimental Workflow

Workflow A 2-Benzyloxycarbonylamino- nicotinic acid (Scaffold) B C3-Carboxylic Acid Functionalization A->B Prevents N-acylation C Z-Deprotection (Catalytic Hydrogenation) B->C D Lead 2-Aminonicotinamide Derivative C->D E TR-FRET Biochemical Screening (IC50) D->E Enzymatic Assay F SPR Target Engagement (KD) D->F Biophysical Assay

Workflow from Z-protected scaffold synthesis to in vitro biochemical and biophysical screening.

Protocol 1: Compound Solubilization and Assay Plate Preparation

Because 2-Benzyloxycarbonylamino-nicotinic acid and its advanced derivatives possess hydrophobic aromatic systems, improper solubilization leads to colloidal aggregation. Aggregates act as promiscuous inhibitors by sequestering the target enzyme, leading to false-positive assay readouts.

Step-by-Step Methodology
  • Primary Stock Preparation: Weigh the lyophilized 2-Benzyloxycarbonylamino-nicotinic acid powder and dissolve it in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Causality: Water absorption in DMSO degrades the compound over time and drastically reduces the solubility limit. Always use argon-purged, anhydrous DMSO.

  • Acoustic Dispensing: Use an Echo Acoustic Liquid Handler to transfer nanoliter volumes of the compound directly into dry 384-well assay plates.

    • Causality: Acoustic dispensing eliminates the need for intermediate aqueous dilutions, preventing compound precipitation before it encounters the assay buffer.

  • System Validation (Self-Validating QC): Include a known aggregator (e.g., tetraiodophenolphthalein) as a negative control and a validated reference inhibitor (e.g., Staurosporine for kinases) as a positive control. Run a dynamic light scattering (DLS) check on the 10 mM stock to confirm the absence of particulates >10 nm.

Protocol 2: TR-FRET Enzymatic Assay (Kinase/NAPRT Inhibition)

TR-FRET is selected over standard fluorescence intensity assays because the time-resolved nature of the lanthanide (Europium) emission eliminates auto-fluorescence interference—a common issue with pyridine-containing small molecules.

Step-by-Step Methodology
  • Buffer Formulation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: EGTA chelates trace heavy metals that could cause allosteric interference, ensuring Mg²⁺ is the sole divalent cation coordinating the ATP/NAD+ substrate. Brij-35 (a non-ionic detergent) prevents the compound from non-specifically adhering to the polystyrene plate walls.

  • Enzyme Addition: Add the target enzyme (e.g., CDK2/Cyclin E complex) at a final concentration of 0.5 nM to the compound-containing wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the 2-aminonicotinic acid derivatives to achieve binding equilibrium before the reaction is initiated, ensuring accurate IC₅₀ calculations for slow-binding inhibitors.

  • Reaction Initiation: Add the substrate mix (ATP at its predetermined Michaelis constant, Km​ , and the specific peptide substrate). Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing the Europium-labeled anti-phospho antibody and the ULight-conjugated streptavidin. Read the plate after a 60-minute equilibration using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation (Self-Validating QC): Calculate the Z'-factor for every plate. The assay is only deemed valid if Z′≥0.6 . The Z'-factor mathematically proves the assay window is wide enough and the variance is low enough to trust the compound inhibition data.

Protocol 3: Surface Plasmon Resonance (SPR) Target Engagement

To prove that the inhibition observed in TR-FRET is driven by a 1:1 reversible binding mechanism (and not denaturation or aggregation), SPR is utilized to measure the direct binding kinetics (Association rate kon​ , Dissociation rate koff​ , and Affinity KD​ ).

Step-by-Step Methodology
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000 Response Units (RU).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO in running buffer).

    • Causality: Bulk refractive index changes caused by slight variations in DMSO concentration between compound wells will skew the binding data. The calibration curve allows the software to subtract this artifact.

  • Analyte Injection: Inject 2-Benzyloxycarbonylamino-nicotinic acid (as the fragment control) and its synthesized derivatives in a 3-fold dilution series (top concentration 10 µM) at a flow rate of 30 µL/min.

  • Regeneration: If the koff​ is slow, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the compound from the enzyme without denaturing the immobilized protein.

  • System Validation (Self-Validating QC): The theoretical maximum response ( Rmax​ ) must be calculated based on the molecular weight ratio of the compound to the protein. If a compound shows a response >1.5×Rmax​ , it is flagged for super-stoichiometric binding (aggregation).

Quantitative Data Presentation

The following table summarizes expected validation metrics when screening a library derived from the 2-Benzyloxycarbonylamino-nicotinic acid scaffold against a kinase target (e.g., CDK2). Notice how the parent Z-protected compound acts as a weak fragment, while the deprotected, functionalized derivatives show optimized potency.

Compound ClassTargetTR-FRET IC₅₀ (nM)SPR KD​ (nM)Ligand Efficiency (LE)Stoichiometry ( Robs​/Rmax​ )
2-Benzyloxycarbonylamino-nicotinic acid (Fragment Control)CDK2> 10,0008,5000.210.98
Derivative A (Deprotected C3-Amide)CDK245520.381.02
Derivative B (Imidazo[1,2-a]pyridine analog)CDK212150.421.05
Staurosporine (Assay Positive Control)CDK21.21.5N/A1.00

Table 1: Orthogonal assay validation metrics for 2-aminonicotinic acid derivatives. Ligand Efficiency (LE) is calculated to ensure the added molecular weight from functionalization directly contributes to binding affinity.

References

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. HETEROCYCLES, Vol. 106, No. 7, 2023. Available at:[Link]

  • Inhibitors of focal adhesion kinase. United States Patent US8501763B2, 2013.
  • Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. International Journal of Molecular Sciences, 23(14), 7610, 2022. Available at:[Link]

Application

Application Note: Catalytic Hydrogenation of 2-Benzyloxycarbonylamino-nicotinic Acid

Introduction & Strategic Context In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. Specifically, 2-aminonicotinic acid derivatives serve as critical building blocks for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. Specifically, 2-aminonicotinic acid derivatives serve as critical building blocks for the synthesis of kinase inhibitors and other targeted therapeutics. During multi-step syntheses, the exocyclic 2-amino group is frequently protected using a carboxybenzyl (Cbz) group to prevent unwanted side reactions during cross-coupling or functionalization of the pyridine ring.

The removal of the Cbz group is canonically achieved via catalytic hydrogenolysis. This is a highly favored, atom-economical method that typically proceeds under mild conditions, yielding only toluene and carbon dioxide as benign byproducts [1]. However, the deprotection of 2-Benzyloxycarbonylamino-nicotinic acid presents specific chemoselectivity and kinetic challenges that require careful optimization of the catalytic environment.

Mechanistic Rationale & Experimental Causality

The hydrogenolysis of the Cbz group relies on the activation of molecular hydrogen ( H2​ ) by a noble metal surface, typically Palladium on Carbon (Pd/C). The mechanism involves the reduction of the benzylic C-O bond, which releases toluene and generates a transient carbamic acid intermediate. This intermediate rapidly and spontaneously decarboxylates to yield the free amine [2].

The Heteroatom Challenge (Catalyst Poisoning): Substrates containing basic heteroaromatic rings, such as the pyridine moiety in nicotinic acid, present a unique kinetic hurdle. The lone electron pair on the pyridine nitrogen can coordinate strongly to the active sites on the palladium surface. This complexation effectively blocks H2​ activation, leading to severe catalyst poisoning and stalled reactions [3].

The Causal Solution: To circumvent catalyst deactivation, the reaction must be modified with a mild acid additive. The introduction of 1.1 equivalents of Acetic Acid (AcOH) protonates the basic pyridine nitrogen (and the newly formed 2-aminopyridine). The resulting pyridinium ion lacks the free lone pair required for metal coordination, thereby preventing complexation with the noble metal catalyst and restoring rapid reaction kinetics [4]. Furthermore, maintaining a low hydrogen pressure (1 atm via balloon) is critical to prevent the over-reduction of the aromatic pyridine ring into a piperidine derivative.

Reaction Workflow

Mechanism A 2-Cbz-amino- nicotinic acid B Pd/C Surface Adsorption A->B Dissolve in MeOH C H2 Cleavage (C-O bond) B->C H2 (1 atm) D Carbamic Acid Intermediate C->D - Toluene E Decarboxylation (-CO2) D->E Spontaneous F 2-Aminonicotinic Acid E->F Desorption

Mechanistic workflow of Pd/C catalyzed Cbz deprotection.

Quantitative Optimization Data

The following table summarizes the experimental parameters tested during process optimization, demonstrating the direct impact of acidic modifiers and pressure on reaction yield and purity.

ConditionSolventAdditive H2​ PressureTimeYieldPurity (LC-MS)Process Observation
A (Standard) MeOHNone1 atm (Balloon)16 h45%85%Sluggish reaction; catalyst poisoning observed.
B (Optimized) MeOH1.1 eq AcOH1 atm (Balloon)4 h92% >98% Rapid conversion; clean decarboxylation.
C (High Press) MeOH1.1 eq AcOH50 psi (Parr)2 h60%70%Over-reduction of pyridine ring detected.
D (Transfer) EtOH NH4​HCO2​ Reflux1 h88%95%Viable, rapid alternative to H2​ gas.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating physical and analytical checkpoints to ensure process integrity.

Materials Required:
  • 2-Benzyloxycarbonylamino-nicotinic acid (1.0 equiv, 10 mmol, ~2.72 g)

  • 10% Palladium on Carbon (Pd/C), wet (~50% water) (0.1 equiv Pd, ~1.06 g)

  • Methanol (MeOH), HPLC grade (50 mL)

  • Glacial Acetic Acid (AcOH) (1.1 equiv, 11 mmol, ~0.63 mL)

  • Hydrogen gas ( H2​ ) balloon

  • Celite® 545

Step-by-Step Methodology:

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Benzyloxycarbonylamino-nicotinic acid (2.72 g, 10 mmol).

  • Suspend the substrate in 50 mL of Methanol.

  • Add Glacial Acetic Acid (0.63 mL, 11 mmol) to the suspension. Stir for 5 minutes to ensure homogeneous protonation of the pyridine moieties.

  • Carefully add 10% wet Pd/C (1.06 g). Safety Note: Always add Pd/C to the solvent under an inert atmosphere (Argon/Nitrogen) to prevent the ignition of methanol vapors.

Step 2: Hydrogenation & Self-Validation

  • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times).

  • Attach a hydrogen-filled balloon attached to a needle. Evacuate the flask briefly and backfill with H2​ (repeat 3 times) to saturate the solvent.

  • Stir the reaction vigorously at room temperature ( 20−25∘C ).

  • Self-Validating Checkpoint 1 (Physical): Observe the reaction mixture. Mild effervescence ( CO2​ evolution) will occur as the carbamic acid intermediate decarboxylates. The cessation of these micro-bubbles is a preliminary indicator that the reaction is nearing completion.

Step 3: Analytical Monitoring

  • After 3 hours, withdraw a 50 μL aliquot using a syringe. Filter through a micro-syringe filter to remove Pd/C.

  • Self-Validating Checkpoint 2 (Analytical): Analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=273.1 ) completely disappears, replaced by the product mass ( [M+H]+=139.0 ).

Step 4: Work-up and Isolation

  • Once complete, purge the reaction flask thoroughly with Nitrogen to remove all residual H2​ gas.

  • Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of Methanol. Do not let the Pd/C pad dry out completely while pulling air through it, as it remains pyrophoric.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at 40∘C .

  • Triturate the resulting crude solid with cold diethyl ether (20 mL) to remove residual acetic acid and toluene. Filter and dry under high vacuum to yield 2-aminonicotinic acid as a high-purity solid.

Troubleshooting & Process Validation

Troubleshooting Start Reaction Incomplete? Check1 Check LC-MS/TLC Start->Check1 Poison Catalyst Poisoning (Pyridine N) Check1->Poison Starting material remains OverRed Over-reduction (Piperidine) Check1->OverRed Byproducts detected Sol1 Add 1.1 eq AcOH Poison->Sol1 Sol2 Reduce H2 Pressure OverRed->Sol2

Decision tree for troubleshooting catalytic hydrogenation issues.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. Available at:[Link][2]

  • ResearchGate. "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?" Scientific Community Discussions. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 2-Benzyloxycarbonylamino-nicotinic Acid

Welcome to the technical support center for handling 2-Benzyloxycarbonylamino-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-Benzyloxycarbonylamino-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal stability of this compound, specifically its propensity for decarboxylation upon heating. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate this unwanted side reaction and ensure the integrity of your experimental outcomes.

Understanding the Challenge: The Instability of 2-Benzyloxycarbonylamino-nicotinic Acid

2-Benzyloxycarbonylamino-nicotinic acid, an N-protected derivative of 2-aminonicotinic acid, is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group due to its stability under many conditions and its ease of removal via hydrogenolysis.[][2][3] However, the presence of the carboxylic acid group on the pyridine ring introduces a potential liability: decarboxylation, the loss of carbon dioxide (CO₂), especially under thermal stress. This process leads to the formation of an undesired byproduct, 2-(benzylamino)pyridine, which can complicate purification and reduce the yield of the target molecule.

The susceptibility of nicotinic acid derivatives to decarboxylation is known, and this reaction can be influenced by factors such as high temperatures and the presence of catalysts.[4][5] For 2-Benzyloxycarbonylamino-nicotinic acid, the electronic interplay between the electron-withdrawing pyridine ring, the carboxylic acid, and the carbamate group can influence the stability of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for my experiments with 2-Benzyloxycarbonylamino-nicotinic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of 2-Benzyloxycarbonylamino-nicotinic acid, this leads to the formation of 2-(benzylamino)pyridine. This is problematic for several reasons:

  • Reduced Yield: The formation of the decarboxylated byproduct directly decreases the amount of your desired product.

  • Purification Challenges: The byproduct may have similar physical properties to your target compound, making separation by chromatography or crystallization difficult.

  • Altered Biological Activity: If the carboxylic acid group is essential for the biological activity of your final molecule, its removal will render the compound inactive.

Q2: At what temperatures does significant decarboxylation of 2-Benzyloxycarbonylamino-nicotinic acid typically occur?
Q3: Besides temperature, what other factors can promote the decarboxylation of this compound?

A3: Several factors beyond high temperature can induce decarboxylation:

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium can significantly impact the rate of decarboxylation. For some aminobenzoic acids, decarboxylation has been observed in acidic solutions.[6]

  • Presence of Metal Catalysts: Certain transition metals, such as copper, are known to catalyze decarboxylation reactions.[4]

  • Extended Reaction Times: Prolonged exposure to conditions that favor decarboxylation will naturally lead to a greater extent of this unwanted reaction.[6]

Q4: Are there alternative protecting groups to Cbz that are more stable to heat?

A4: Yes, if thermal stability is a major concern and the reaction conditions cannot be modified, considering an alternative protecting group is a valid strategy. Some common amine protecting groups with different stability profiles include:

  • tert-Butyloxycarbonyl (Boc): This group is stable to a wide range of conditions but is typically removed with strong acids like trifluoroacetic acid (TFA).[7] It is generally considered more thermally stable than Cbz.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions and hydrogenolysis but is cleaved by bases, such as piperidine.[7]

  • Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions and is typically removed using a palladium catalyst.

The choice of an alternative protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Troubleshooting Guide: Minimizing Decarboxylation

This section provides actionable steps to troubleshoot and prevent decarboxylation during your experiments.

Issue: Significant formation of the decarboxylated byproduct, 2-(benzylamino)pyridine, is observed by TLC or LC-MS.
Root Cause Analysis & Solution Workflow

The following diagram illustrates a systematic approach to identifying and resolving the cause of decarboxylation.

Decarboxylation_Troubleshooting start High Decarboxylation Observed temp Is the reaction heated? start->temp low_temp Implement Low-Temperature Protocol (e.g., 0°C to RT) temp->low_temp Yes ph Is the reaction under harsh pH? temp->ph No end Decarboxylation Minimized low_temp->end mild_base Use a Mild, Non-Nucleophilic Base (e.g., DIPEA, N-methylmorpholine) ph->mild_base Yes catalyst Is a metal catalyst present? ph->catalyst No mild_base->end catalyst_free Explore Catalyst-Free Alternatives or screen alternative catalysts catalyst->catalyst_free Yes time Is the reaction time prolonged? catalyst->time No catalyst_free->end monitor Monitor Reaction Closely (TLC, LC-MS) and quench promptly time->monitor Yes time->end No monitor->end

Caption: Troubleshooting workflow for preventing decarboxylation.

Detailed Mitigation Strategies
1. Temperature Control

This is the most critical parameter to control.

  • Recommendation: Conduct reactions at or below room temperature whenever possible. If the reaction requires activation, consider starting at 0°C (ice bath) and allowing it to slowly warm to room temperature.

  • Protocol Example (General Coupling Reaction):

    • Dissolve 2-Benzyloxycarbonylamino-nicotinic acid (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C using an ice-water bath.

    • Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the cooled solution.[6]

    • Slowly add the amine coupling partner (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

    • Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours.

    • Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of the decarboxylated byproduct.[6]

2. pH Management

Extreme pH levels can accelerate decarboxylation.

  • Recommendation: If a base is required, use a mild, non-nucleophilic, sterically hindered base.

  • Suitable Bases:

    • Diisopropylethylamine (DIPEA)

    • N-methylmorpholine (NMM)

    • Triethylamine (TEA) - use with caution as it is more nucleophilic.

  • Avoid: Strong bases like sodium hydroxide, potassium carbonate (especially at elevated temperatures), and organometallic bases unless specifically required by the reaction, in which case strict temperature control is paramount.

3. Reaction Time Optimization
  • Recommendation: Monitor the reaction frequently and stop it as soon as the starting material is consumed to a satisfactory level. Unnecessarily long reaction times increase the risk of side reactions, including decarboxylation.[6]

4. Choice of Solvent
  • Recommendation: Use aprotic solvents to minimize proton transfer that could facilitate the removal of the carboxyl group.[6]

  • Suitable Solvents:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

Comparative Summary of Mitigation Strategies
StrategyParameter ControlledKey ActionRationale
Temperature Control Reaction TemperatureMaintain at or below room temperature (0°C to 25°C).Decarboxylation is often a thermally driven process. Lower temperatures significantly reduce the reaction rate.[6]
pH Management Reaction pHUse mild, non-nucleophilic bases (e.g., DIPEA).Avoids harsh acidic or basic conditions that can catalyze the removal of the carboxyl group.[6]
Time Optimization Reaction DurationMonitor reaction closely and quench promptly upon completion.Minimizes the time the compound is exposed to potentially decarboxylating conditions.[6]
Solvent Selection Reaction MediumEmploy aprotic solvents (e.g., DCM, THF).Reduces the availability of protons that can participate in the decarboxylation mechanism.[6]

Advanced Topic: Alternative Amine Protection Strategies

If decarboxylation remains a persistent issue despite optimizing the reaction conditions, it may be necessary to consider a different protecting group for the amino functionality. The choice will depend on the overall synthetic route and the orthogonality required.

Protecting_Groups main 2-Aminonicotinic Acid Cbz Cbz (Benzyloxycarbonyl) Cleavage: H₂, Pd/C main->Cbz Cbz-Cl, Base Boc Boc (tert-Butoxycarbonyl) Cleavage: Strong Acid (TFA) main->Boc Boc₂O, Base Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Cleavage: Base (Piperidine) main->Fmoc Fmoc-OSu, Base

Caption: Common amine protecting groups and their cleavage conditions.

Considerations for Choosing an Alternative Protecting Group:
  • Boc Group: Offers good thermal stability. However, its removal requires strong acidic conditions, which may not be suitable for acid-labile functional groups elsewhere in the molecule.

  • Fmoc Group: The base-lability of the Fmoc group provides an orthogonal deprotection strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[2] This is particularly useful in complex, multi-step syntheses.

References

  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Murray, G. T., & Main, A. D. (1952). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 50(4), 558–565.
  • Patsnap Eureka. (2009, January 28). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Cbz-amino)nicotinic Acid Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the notoriously difficult amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the notoriously difficult amide coupling of 2-Benzyloxycarbonylamino-nicotinic acid (2-(Cbz-amino)nicotinic acid).

This substrate presents a "perfect storm" of synthetic challenges: massive steric bulk, electronic deactivation, and competing intramolecular interactions. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to bypass them.

Mechanistic Overview & Workflow

Before troubleshooting, we must understand the physical chemistry of the failure. The 2-position Cbz-protected amine creates intense steric congestion directly adjacent to the 3-position carboxylic acid. Furthermore, the lone pair on the pyridine nitrogen and the Cbz-NH group can participate in an intramolecular hydrogen-bonding network. This stabilizes a conformation that physically shields the carbonyl carbon, raising the activation energy barrier for nucleophilic attack by an amine .

Because standard coupling reagents (like EDC/HOBt) form bulky O-acylurea or OBt-ester intermediates, the incoming amine simply cannot reach the electrophilic center.

Workflow A 2-(Cbz-amino)nicotinic acid B Assess Amine Nucleophilicity A->B C Standard Amine (Primary, Unhindered) B->C D Hindered/Weak Amine (Secondary, Aniline) B->D E COMU / OxymaPure + Collidine C->E F Acyl Fluoride (BTFFH) or Acid Chloride D->F G LC-MS Validation: Active Ester Mass E->G H LC-MS Validation: Acyl Fluoride Mass F->H I Amide Product G->I >80% Conv. H->I >80% Conv.

Decision tree for selecting coupling strategies for 2-(Cbz-amino)nicotinic acid.

Troubleshooting FAQs

Q1: My standard EDC/HOBt protocol is yielding <5% product. What is the root cause? A: The failure is kinetic. EDC/HOBt forms an intermediate that is too sterically demanding for this specific nicotinic acid derivative. When the incoming amine attempts to attack the OBt-activated ester, the steric clash between the amine, the OBt leaving group, and the bulky 2-Cbz group prevents the formation of the tetrahedral transition state. You must switch to a strategy that utilizes a smaller leaving group .

Q2: If steric bulk is the issue, why not just make the acid chloride? A: While converting the carboxylic acid to an acid chloride (e.g., using oxalyl chloride or Ghosez's reagent) creates a highly reactive electrophile with a very small leaving group (chloride), the harsh acidic conditions and generation of HCl can prematurely deprotect or degrade the Cbz group. If you must use an acid chloride, use mild reagents like Ghosez's reagent under strictly anhydrous, buffered conditions.

Q3: What is the best alternative to acid chlorides for this substrate? A: In situ generation of acyl fluorides . Acyl fluorides behave like activated esters but possess a significantly smaller atomic radius at the leaving group (fluorine) compared to OBt or OAt esters. This minimizes steric repulsion. Reagents like BTFFH or DAST can generate the acyl fluoride under mild conditions without degrading the sensitive Cbz group .

Q4: Does my choice of base matter? I usually use DIPEA. A: Yes, the base is critical. While DIPEA (N,N-Diisopropylethylamine) is standard, its own steric bulk can impede the initial deprotonation of the highly hindered 2-(Cbz-amino)nicotinic acid. If activation is stalling, switch to a less sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).

Quantitative Reagent Comparison

To facilitate your experimental design, the following table summarizes the performance metrics of various coupling strategies when applied to highly hindered aromatic acids like 2-(Cbz-amino)nicotinic acid.

Coupling Reagent / StrategyActive Intermediate Steric BulkBase CompatibilityByproduct RemovalTypical Yield (Hindered Amines)
EDC / HOBt Very High (OBt ester)DIPEA, TEAAqueous wash (Water soluble)< 10%
HATU High (OAt ester)DIPEA, CollidineChromatography required20 - 40%
COMU / Oxyma Moderate (Oxyma ester)Collidine, NMMAqueous wash (Water soluble)50 - 65%
BTFFH (Acyl Fluoride) Very Low (Fluoride) DIPEAAqueous wash75 - 90%
Ghosez's Reagent Very Low (Chloride) Pyridine, CollidineEvaporation / Chromatography60 - 80% (Risk of Cbz loss)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints. Since 2-(Cbz-amino)nicotinic acid does not possess a chiral center at the alpha-carbon, racemization of the acid is impossible, allowing us to push the activation conditions harder than we would in standard peptide synthesis.

Protocol A: In Situ Acyl Fluoride Coupling (BTFFH Method)

Best for: Highly hindered or electron-deficient amines (e.g., anilines, secondary cyclic amines).

Step 1: Activation

  • Dissolve 2-(Cbz-amino)nicotinic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol).

  • Add BTFFH (Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate) (1.2 eq, 1.2 mmol) in one portion.

  • Stir at room temperature for 45 minutes.

Validation Checkpoint: Take a 5 µL aliquot of the reaction mixture and quench it into 100 µL of LC-MS grade Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (formed instantly by the reaction of the acyl fluoride with methanol). If the starting material mass persists, add an additional 0.5 eq of BTFFH and stir for 30 more minutes.

Step 2: Coupling 5. Once activation is confirmed, add the target amine (1.1 eq, 1.1 mmol). 6. If the amine is an unreactive aniline, heat the reaction gently to 40 °C. 7. Stir for 12–24 hours. Monitor conversion via HPLC. 8. Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (careful not to deprotect the Cbz), dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: High-Reactivity Uronium Coupling (COMU Method)

Best for: Moderately hindered primary amines where acyl fluorides are undesirable.

Step 1: Preparation

  • Dissolve 2-(Cbz-amino)nicotinic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add OxymaPure (1.2 eq) and COMU (1.2 eq).

Step 2: Base Addition & Validation 3. Cool the reaction flask to 0 °C using an ice bath. 4. Add 2,4,6-collidine (3.0 eq) dropwise over 5 minutes.

Validation Checkpoint: Upon addition of the base, the solution should transition from colorless to a distinct yellow/reddish-orange . This color change is a reliable visual indicator that Oxyma has been deprotonated and the active Oxyma-ester is forming.

Step 3: Coupling 5. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–8 hours. 6. Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF and COMU byproducts), followed by brine. Dry and concentrate.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Molecules (MDPI) URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Journal of Medicinal Chemistry (NIH PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pathways of 2-Benzyloxycarbonylamino-nicotinic Acid: A Comparative Guide

Executive Summary The structural elucidation and quantification of pharmaceutical intermediates require robust analytical frameworks. 2-Benzyloxycarbonylamino-nicotinic acid (C₁₄H₁₂N₂O₄), a critical building block in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of pharmaceutical intermediates require robust analytical frameworks. 2-Benzyloxycarbonylamino-nicotinic acid (C₁₄H₁₂N₂O₄), a critical building block in drug development, presents unique mass spectrometric challenges due to the presence of both a labile protecting group (benzyloxycarbonyl, or Cbz) and a decarboxylation-prone nicotinic acid core.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) versus Triple Quadrupole (QqQ) mass spectrometry platforms for analyzing this compound. By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this document serves as an authoritative resource for researchers optimizing LC-MS/MS workflows.

Mechanistic Fragmentation Pathways: Causality & Chemistry

Understanding the gas-phase chemistry of 2-Benzyloxycarbonylamino-nicotinic acid is essential for selecting appropriate precursor-to-product ion transitions. Under positive Electrospray Ionization (+ESI), the molecule is readily protonated at the pyridine nitrogen, yielding a precursor ion of m/z 273.0874 ([M+H]⁺).

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, predictable fragmentation cascades:

  • Cbz Cleavage (Isocyanate Formation): The dominant and most diagnostically useful pathway involves the neutral loss of benzyl alcohol (108.0575 Da). This rearrangement yields a stable isocyanate intermediate at m/z 165.0299 [1],[2].

  • Heterolytic C-O Cleavage: Higher collision energies force the heterolytic cleavage of the C-O bond within the Cbz group, generating a highly stable tropylium/benzyl cation at m/z 91.0542 [1].

  • Decarboxylation: The carboxylic acid moiety on the pyridine ring is susceptible to thermal and collisional degradation, resulting in the characteristic neutral loss of carbon dioxide (43.9898 Da)[3]. This can occur directly from the precursor to yield m/z 229.0976 , or sequentially from the isocyanate intermediate to yield m/z 121.0401 .

Visualizing the Fragmentation Logic

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 273.0874 Isocyanate Isocyanate Intermediate m/z 165.0299 Precursor->Isocyanate - Benzyl Alcohol (-108.0575 Da) Benzyl Benzyl Cation m/z 91.0542 Precursor->Benzyl Heterolytic Cleavage (C-O bond) Decarboxylated Decarboxylated Precursor m/z 229.0976 Precursor->Decarboxylated - CO2 (-43.9898 Da) DecarbIso Decarboxylated Isocyanate m/z 121.0401 Isocyanate->DecarbIso - CO2 (-43.9898 Da)

Figure 1: ESI-MS/MS fragmentation pathways of 2-Benzyloxycarbonylamino-nicotinic acid.

Platform Comparison: HR-QTOF vs. QqQ

The choice of mass spectrometry platform dictates the quality and utility of the data generated.

  • High-Resolution Q-TOF (e.g., Agilent 6546): Engineered for structural elucidation. By providing sub-2 ppm mass accuracy, the Q-TOF unambiguously differentiates between isobaric interferences and confirms the exact elemental composition of the isocyanate intermediate. It is the mandatory choice during the early stages of drug impurity profiling.

  • Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS): The gold standard for targeted pharmacokinetics. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ sacrifices high resolution for a rapid duty cycle and superior linear dynamic range, making it ideal for high-throughput quantification in complex biological matrices[4].

Quantitative Data & Performance Comparison

The following table summarizes the experimental fragmentation data, comparing the exact mass capabilities of the Q-TOF against the nominal mass monitoring of the QqQ.

Fragment AssignmentTheoretical Exact Mass (m/z)HR-QTOF Observed (m/z)Mass Error (ppm)QqQ Nominal Mass (m/z)Optimal CE (eV)Relative Abundance (%)
Precursor Ion 273.0874273.0876+0.7273.11015%
Decarboxylated Precursor 229.0976229.0972-1.7229.11525%
Isocyanate Intermediate 165.0299165.0302+1.8165.020100% (Base Peak)
Decarboxylated Isocyanate 121.0401121.0398-2.5121.03045%
Benzyl Cation 91.054291.0545+3.391.13580%

Data Note: The m/z 165.0 transition represents the most stable and abundant fragment, making it the primary quantifier ion for MRM assays.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates internal feedback loops (System Suitability Testing) to guarantee that every data point is mathematically anchored to a verified baseline[5].

Step 1: Sample Preparation & Internal Standardization
  • Causality: Matrix effects (ion suppression/enhancement) are the primary source of failure in ESI-MS.

  • Action: Spike all samples, calibrants, and blanks with a stable isotopically labeled internal standard (e.g., ¹³C₆-2-Benzyloxycarbonylamino-nicotinic acid) at a constant concentration (50 ng/mL) prior to protein precipitation or solid-phase extraction. The ratio of the analyte peak area to the IS peak area self-corrects for any recovery losses or ionization variations.

Step 2: Chromatographic Separation
  • Causality: Nicotinic acid derivatives are highly polar and require careful pH control to ensure consistent retention and ionization[6].

  • Action:

    • Column: C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Formic acid drives the equilibrium toward the [M+H]⁺ species).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Configuration (QqQ MRM Mode)
  • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400°C, Desolvation Gas Flow at 800 L/hr.

  • Transitions:

    • Quantifier: m/z 273.1 → 165.0 (CE: 20 eV).

    • Qualifier: m/z 273.1 → 91.1 (CE: 35 eV).

Step 4: System Suitability & Validation (SST) Loop
  • Action: Before analyzing unknown samples, the system must pass the following self-validation loop:

    • Blank Injection: Must show <5% of the Lower Limit of Quantification (LLOQ) signal (validates absence of carryover).

    • Calibration Curve: 6-point curve must yield an R² ≥ 0.995.

    • Quality Control (QC) Checks: Low, Mid, and High QC samples are injected every 20 runs. If the calculated concentration deviates by >15% from the nominal value, the system automatically halts and invalidates the batch.

References

To verify the mechanistic claims and protocol standards discussed in this guide, please refer to the following authoritative sources:

  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Source: Food Research URL:[Link](Note: Grounding derived from general nicotinic acid fragmentation literature[3])

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: Journal of Chromatography B (Elsevier / PubMed) URL:[Link]

Sources

Comparative

Validating purity of 2-Benzyloxycarbonylamino-nicotinic acid using LC-MS

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals. The Analytical Challenge: 2-Benzyloxycarbonylamino-nicotinic Acid 2-Benzyloxycarbonylamino-nicotinic acid (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: 2-Benzyloxycarbonylamino-nicotinic Acid

2-Benzyloxycarbonylamino-nicotinic acid (CAS: 152666-98-3, Molecular Weight: 272.26 g/mol )[1] is a highly specialized, protected amino acid derivative utilized extensively as a building block in medicinal chemistry and peptide synthesis.

Validating the purity of this compound presents a unique set of chromatographic challenges. The molecule possesses a polar nicotinic acid core coupled with a highly hydrophobic, UV-active benzyloxycarbonyl (Cbz) protecting group. During synthesis or prolonged storage, the compound is susceptible to degradation—specifically the loss of the Cbz group to yield 2-aminonicotinic acid, or the formation of positional isomers.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to claim "99% purity." However, for critical research and pharmaceutical development, a simple UV chromatogram is no longer sufficient. Co-eluting impurities with similar extinction coefficients can easily mask structural defects, falsely inflating purity metrics[2][3]. To meet the stringent requirements of modern drug development and align with the updated ICH Q2(R2) guidelines[4][5], Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive standard for purity validation.

Methodology Comparison: LC-MS vs. HPLC-UV vs. qNMR

To objectively evaluate the best approach for validating the purity of 2-Benzyloxycarbonylamino-nicotinic acid, we must compare the three primary analytical methodologies used in pharmaceutical laboratories.

Analytical ParameterHPLC-UV (Traditional)qNMR (Quantitative NMR)LC-MS (Gold Standard)
Primary Principle Chromophore absorbance (UV light)Nuclear spin resonanceMass-to-charge ratio ( m/z )
Structural Identification None. Relies solely on retention time[2].High. Maps proton/carbon environments.High. Confirms exact molecular weight and fragmentation[3].
Sensitivity (LOD/LOQ) Moderate (~0.1 – 1.0 µg/mL).Low (Requires mg-level concentrations).Ultra-High (ng/mL to pg/mL ranges)[6].
Co-elution Resolution Poor. Overlapping peaks are merged into a single AUC (Area Under Curve)[3].N/A. Complex mixtures cause overlapping spectral multiplets.Excellent. Extracted Ion Chromatograms (EICs) resolve isobaric overlaps[6].
Regulatory Alignment Insufficient for unknown trace impurity qualification[2].Excellent for absolute assay without a reference standard.Fully compliant with ICH Q2(R2) for specificity and trace impurity profiling[5][7].

The Causality of Method Selection: Why is LC-MS strictly necessary for this specific compound? If 2-aminonicotinic acid (a primary degradation product) co-elutes with the intact 2-(Cbz-amino)nicotinic acid on a standard C18 column, a UV detector will register a single, combined peak because both molecules possess strong aromatic chromophores[3]. LC-MS introduces an orthogonal dimension of separation: mass. Even if the molecules exit the column at the exact same millisecond, the mass spectrometer will distinctively separate the intact product ( m/z 273.1) from the degradant ( m/z ~139.1), ensuring no impurity goes undetected[6].

Experimental Protocol: A Self-Validating LC-MS Workflow

To ensure scientific integrity, the following LC-MS protocol is designed as a self-validating system. It incorporates built-in checks that satisfy the ICH Q2(R2) mandates for Specificity, Linearity, Accuracy, and Precision[5][7].

Sample Preparation
  • Causality: The compound exhibits dual polarity. Using a purely aqueous or purely organic diluent can cause solvent-shock, leading to peak splitting upon injection.

  • Procedure: Accurately weigh 10.0 mg of 2-Benzyloxycarbonylamino-nicotinic acid. Dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Milli-Q Water mixture to create a 1.0 mg/mL stock solution. Serially dilute to a working concentration of 10 µg/mL.

UHPLC Separation Conditions
  • Causality: Traditional HPLC-UV methods often utilize non-volatile phosphate buffers to control the ionization of the nicotinic acid moiety[6]. However, phosphates will rapidly precipitate in a mass spectrometer's source, causing severe ion suppression and hardware failure[2]. We replace this with 0.1% Formic Acid—a volatile modifier that maintains an acidic pH to suppress secondary silanol interactions on the column while actively promoting protonation for positive-ion ESI.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, return to 5% B for 2.0 minutes of equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 1.0 µL.

Mass Spectrometry (ESI) Parameters
  • Causality: 2-(Cbz-amino)nicotinic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid. Utilizing rapid polarity switching allows the simultaneous capture of both the protonated [M+H]+ and deprotonated [M−H]− species, providing dual-confirmation of the analyte.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive/Negative switching mode.

  • Target Masses: m/z 273.1 [M+H]+ and m/z 271.1 [M−H]− .

  • Source Parameters: Capillary Voltage at 3.0 kV (Pos) / 2.5 kV (Neg). Desolvation Temperature: 350°C. Desolvation Gas Flow: 800 L/hr.

ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank diluent. Confirm the absence of interfering peaks at the target retention time[4].

  • Linearity: Inject calibration standards ranging from 0.1 µg/mL to 15.0 µg/mL. Calculate the regression line; an R2≥0.995 confirms the detector's response is directly proportional to the concentration[7].

  • Precision (Repeatability): Perform 6 replicate injections of the 10 µg/mL working standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% [5].

Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow, demonstrating how raw sample data is transformed into regulatory-compliant purity metrics.

LCMS_Workflow A Sample Preparation 2-(Cbz-amino)nicotinic acid B UHPLC Separation (C18 Column, Volatile Buffer) A->B C ESI-MS Detection (m/z 273.1 [M+H]+ / 271.1 [M-H]-) B->C D Data Processing (Extracted Ion Chromatograms) C->D E ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Figure 1: Self-validating LC-MS analytical workflow for 2-Benzyloxycarbonylamino-nicotinic acid.

Conclusion

While HPLC-UV remains a workhorse for bulk quantitative assays, it is fundamentally blind to co-eluting, non-chromophoric, or isobaric impurities[2][3]. For a complex intermediate like 2-Benzyloxycarbonylamino-nicotinic acid, LC-MS is not just an alternative—it is a scientific necessity. By coupling the high-resolution separation of UHPLC with the structural specificity of mass spectrometry, researchers can eliminate chemical variance, ensure absolute batch-to-batch reproducibility, and maintain strict compliance with ICH Q2(R2) global standards[6][7].

References

  • "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)", ich.org.
  • "validation of analytical procedures q2(r2) - ICH", ich.org.
  • "152666-98-3 | CAS DataBase - ChemicalBook", chemicalbook.com.
  • "ICH guideline Q2(R2) on validation of analytical procedures - EMA", europa.eu.
  • "Why HPLC Alone is not Sufficient for Impurity Qualification - Veeprho", veeprho.com.
  • "HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs", getprimelabs.com.
  • "A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccinate - Benchchem", benchchem.com.

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 2-Benzyloxycarbonylamino-nicotinic acid

This guide provides an in-depth operational plan for the safe handling of 2-Benzyloxycarbonylamino-nicotinic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational plan for the safe handling of 2-Benzyloxycarbonylamino-nicotinic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound frequently utilized in the synthesis of complex molecules in drug discovery, a thorough understanding of its hazard profile and the corresponding safety measures is paramount for all laboratory personnel. This document moves beyond a simple checklist, offering a rationale-driven approach to PPE selection, ensuring both personal safety and experimental integrity.

Core Principles of Protection

The primary objective when handling 2-Benzyloxycarbonylamino-nicotinic acid is to prevent contact with the skin, eyes, and respiratory tract. This is achieved through a multi-layered PPE strategy that is adaptable to the scale and nature of the experimental work.

Recommended Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 2-Benzyloxycarbonylamino-nicotinic acid.

PPE Category Recommended Equipment Key Considerations
Eye and Face Protection Chemical safety goggles with side-shieldsMust conform to EN166 or NIOSH standards. A face shield should be worn in situations where there is a significant risk of splashing or dust generation.[2][4]
Skin Protection Nitrile rubber gloves and a lab coatGloves should be inspected before each use and removed properly to avoid skin contact with the outer surface.[2] For larger quantities or potential spill scenarios, impervious clothing and boots may be necessary.[5]
Respiratory Protection Dust respirator (e.g., N95 or P1)Recommended when handling the solid compound, especially if there is a potential for dust generation. All work with the solid should ideally be conducted in a certified chemical fume hood to minimize inhalation risk.[2][5]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict, sequential protocol for donning, working with, and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE: The Pre-Operational Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical safety goggles. If a face shield is required, it should be worn over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting the appropriate level of engineering controls and PPE when working with 2-Benzyloxycarbonylamino-nicotinic acid.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Handling 2-Benzyloxycarbonylamino- nicotinic acid decision_dust Potential for dust generation? start->decision_dust fume_hood Work in a Chemical Fume Hood decision_dust->fume_hood Yes standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat decision_dust->standard_ppe No respirator Wear a Dust Respirator fume_hood->respirator decision_splash Potential for splashing? respirator->decision_splash face_shield Wear a Face Shield decision_splash->face_shield Yes end Proceed with Experiment decision_splash->end No face_shield->end standard_ppe->decision_splash

Caption: Decision workflow for PPE selection when handling 2-Benzyloxycarbonylamino-nicotinic acid.

Doffing PPE: The Post-Operational Sequence
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in a designated waste container.[2]

  • Hand Hygiene: Wash and dry your hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 2-Benzyloxycarbonylamino-nicotinic acid and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a clearly labeled, dedicated, and compatible container.[6] High-density polyethylene (HDPE) or glass containers are suitable.[6]

  • Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name, and the approximate quantity.[6]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the original label before disposing of the container as non-hazardous waste.[6]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these detailed protocols, researchers can confidently and safely handle 2-Benzyloxycarbonylamino-nicotinic acid, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. Available at: [Link]

  • Material Safety Data Sheet - Nicotinic acid hydrazide, 97% - Cole-Parmer. Available at: [Link]

  • 2-BENZYLOXYCARBONYLAMINO-NICOTINIC ACID — Chemical Substance Information - NextSDS. Available at: [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Safety data sheet - BASF. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

Sources

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